Enzymatic Potency: AGI-14100 vs. First-Generation mIDH1 Inhibitor AGI-5198
AGI-14100 demonstrates approximately 11.7-fold greater enzymatic potency against the mIDH1-R132H homodimer (IC50 = 6 nM) compared to the first-generation tool compound AGI-5198 (IC50 = 0.07 µM / 70 nM) [1]. This potency difference translates to a 93-fold improvement in cellular activity, with AGI-14100 achieving sub-nanomolar IC50 values (0.76 nM in HT-1080 cells) versus AGI-5198's reported micromolar-range cellular potency [1]. The enhanced potency enables effective target inhibition at lower compound concentrations, reducing the risk of off-target effects in cellular and in vivo experimental systems.
| Evidence Dimension | Enzymatic inhibition of mIDH1-R132H homodimer |
|---|---|
| Target Compound Data | IC50 = 6 nM |
| Comparator Or Baseline | AGI-5198: IC50 = 0.07 µM (70 nM) |
| Quantified Difference | 11.7-fold greater potency (6 nM vs 70 nM) |
| Conditions | Biochemical enzymatic assay; mIDH1-R132H homodimer |
Why This Matters
Higher potency enables lower working concentrations, minimizing vehicle effects and reducing the probability of off-target pharmacology in mechanistic studies.
- [1] Popovici-Muller J, et al. Discovery of AG-120 (Ivosidenib): a first-in-class mutant IDH1 inhibitor for the treatment of IDH1 mutant cancers. ACS Med Chem Lett. 2018;9(4):300-305. View Source
